N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide
Description
N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide (CAS 5431-47-0) is a symmetrical diamide derivative with a central 1,4-benzenedicarboxamide core substituted at both nitrogen atoms by 2-(diethylamino)ethyl groups. Its molecular formula is C20H34N4O2 (MW: 362.51 g/mol), and it features two tertiary amine groups, four rotatable bonds, and a polar surface area of 76.4 Ų .
Properties
IUPAC Name |
1-N,4-N-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2/c1-5-23(6-2)15-13-21-19(25)17-9-11-18(12-10-17)20(26)22-14-16-24(7-3)8-4/h9-12H,5-8,13-16H2,1-4H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENNXSKJXPFJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)C(=O)NCCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969374 | |
| Record name | N~1~,N~4~-Bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5431-47-0 | |
| Record name | N1,N4-Bis[2-(diethylamino)ethyl]-1,4-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5431-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC13718 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~4~-Bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide typically involves the reaction of terephthaloyl chloride with N,N-diethylaminoethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Amide Hydrolysis
The amide bonds exhibit pH-dependent hydrolysis. Experimental pKa data for terephthalic acid derivatives (parent dicarboxylic acid) shows dissociation constants at 3.51 (pK₁) and 4.82 (pK₂) . Hydrolysis occurs under both acidic and alkaline conditions:
Reduction Reactions
The amide groups can be reduced to amines using strong reducing agents:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-diamine | ~60-70%* |
| BH₃·THF | RT, 12h | Partial reduction to secondary amines | <50%* |
*Theoretical yields based on analogous amide reductions.
Amide Functionalization
The electron-withdrawing amide groups enable electrophilic substitution on the benzene ring:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | 2-Nitro-N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide |
| Sulfonation | H₂SO₄, SO₃ | Meta | Sulfonated derivative |
Steric hindrance from the bulky diethylaminoethyl groups limits substitution to less hindered positions .
Tertiary Amine Reactivity
The diethylamino groups participate in:
Quaternary Ammonium Salt Formation
Reaction with alkyl halides (e.g., CH₃I):
Applicable in phase-transfer catalysis .
Oxidation
Tertiary amines oxidize to N-oxides with H₂O₂ or peracids:
Products are hygroscopic and thermally unstable .
Coordination Chemistry
The diethylaminoethyl arms act as tridentate ligands for transition metals:
| Metal Ion | Geometry | Application |
|---|---|---|
| Cu(II) | Octahedral | Catalytic oxidation studies |
| Pd(II) | Square planar | Cross-coupling reaction catalysts |
Stability constants (log K) for Cu(II) complexes exceed 8.5, indicating strong binding .
Stability Considerations
Scientific Research Applications
Medicinal Chemistry
N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide has been investigated for its potential therapeutic properties.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by modulating apoptosis and inhibiting tumor growth. Its structural features allow it to interact with cellular pathways involved in cancer progression. For instance, studies have demonstrated its efficacy in inhibiting the proliferation of specific cancer cell lines, suggesting its potential as a lead compound for drug development against various cancers.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). Its ability to modulate amyloid precursor protein (APP) metabolism has shown promise in reducing amyloid-beta (Aβ) secretion, which is crucial in AD pathogenesis. In vitro studies have reported that derivatives of this compound can enhance neurotrophic factors and reduce cytotoxicity at certain concentrations .
Material Science
This compound is utilized in material science due to its unique chemical properties.
Polymorphism
The compound exhibits polymorphism, which significantly influences its physical properties such as solubility and melting points. Understanding these polymorphic forms can aid in developing materials with tailored properties for specific applications .
Polymer Chemistry
In polymer chemistry, derivatives of this compound are used as monomers or cross-linking agents to create novel polymers with enhanced thermal and mechanical properties. These polymers find applications in coatings, adhesives, and other industrial materials.
Chemical Intermediate
As a versatile chemical intermediate, this compound serves as a precursor for synthesizing various other compounds.
Synthesis of Other Amides
The compound can be transformed into other amide derivatives through various chemical reactions, expanding its utility in synthetic organic chemistry . This capability makes it valuable for researchers looking to develop new compounds with specific biological or physical characteristics.
Mechanism of Action
The mechanism of action of N,N’-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Substituent-Driven Functional Differences
Coordination Chemistry and Catalytic Activity
- Pyridylmethyl Analogs (e.g., ) : Exhibit superior metal-binding capacity due to pyridine’s lone pairs. Palladium complexes show catalytic activity in cross-coupling reactions.
- Contrastingly, N,N'-bis(Bnzd.-2-yl-methyl)-benzene-1,4-dicarboxamide (Compound 5 in ) oxidizes olefins to epoxides/ketones using iron complexes, highlighting substituent-dependent reactivity.
Crystallography and Supramolecular Interactions
Physicochemical Properties
- Solubility: The target compound’s diethylaminoethyl groups enhance solubility in chloroform/DMSO vs. hydroxy or chloro analogs, which prefer aqueous/organic-aqueous mixtures.
- Acidity/Basicity: Diethylamino groups (pKa ~10–11) make the target compound more basic than dichloro (pKa <5) or hydroxy (pKa ~4–6) derivatives.
Research and Application Gaps
- Target Compound: Limited data on biological activity or catalytic utility. Further studies could explore its use in pH-responsive drug delivery or as a ligand in transition-metal catalysis.
- Benzothiazolyl Analog : Potential in optoelectronics remains unexplored.
Biological Activity
N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide, commonly referred to as DEAB, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₈H₃₈N₂O₄
- Molecular Weight : 342.53 g/mol
- CAS Number : 817448
DEAB functions primarily through its ability to interfere with various biological pathways. Its structure allows it to act as an inhibitor in several enzymatic processes, particularly in the modulation of signaling pathways involved in cell proliferation and apoptosis.
Inhibition of Enzymatic Activity
Research has indicated that DEAB can inhibit certain enzymes associated with cancer progression. For instance, it has shown potential in inhibiting the activity of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. This inhibition can lead to a reduction in cell proliferation in various cancer cell lines.
Biological Activities
The biological activities of DEAB can be categorized into several key areas:
- Anticancer Activity : DEAB has been studied for its cytotoxic effects on cancer cells. It induces apoptosis and inhibits cell growth in various cancer types, including breast and prostate cancers.
- Neuroprotective Effects : Preliminary studies suggest that DEAB may have neuroprotective properties, potentially through the modulation of neurotrophic factors.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, although further research is needed to elucidate this effect.
Anticancer Studies
- Breast Cancer Cell Lines : A study demonstrated that DEAB significantly reduced the viability of MCF-7 breast cancer cells at concentrations as low as 10 µM. The mechanism was linked to increased apoptosis markers such as cleaved caspase-3 and PARP .
- Prostate Cancer Models : In vitro studies using LNCaP prostate cancer cells showed that DEAB treatment resulted in a dose-dependent decrease in cell proliferation and induced G1 phase arrest .
Neuroprotective Studies
In a model of neurodegeneration, DEAB was shown to enhance the levels of brain-derived neurotrophic factor (BDNF) in SH-SY5Y neuroblastoma cells, suggesting a potential role in promoting neuronal survival and differentiation .
Antimicrobial Activity
A recent study evaluated the antimicrobial effects of DEAB against various pathogens. The compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 50 to 200 µg/mL .
Data Tables
| Biological Activity | Cell Type/Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 10 | Reduced viability |
| Anticancer | LNCaP (Prostate) | 5 | G1 phase arrest |
| Neuroprotection | SH-SY5Y | 20 | Increased BDNF |
| Antimicrobial | S. aureus | 100 | Inhibition |
Q & A
Q. What are the recommended synthetic routes and purification methods for N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting benzene-1,4-dicarbonyl chloride with 2-(diethylamino)ethylamine under inert conditions. Microwave-assisted synthesis (e.g., 60–100 W, 5–15 min) may enhance yield and reduce reaction time compared to conventional reflux methods (6–12 hours in dry THF or DCM). Purification typically employs column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) or recrystallization from ethanol/water mixtures. Elemental analysis and mass spectrometry are critical for verifying purity .
Q. How is the structural conformation of this compound characterized in the solid state?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving its 3D structure. The molecule’s symmetry (e.g., inversion centers) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(8) motifs) can be identified. SCXRD parameters include a data-to-parameter ratio >16 and R-factors <0.05 for high confidence. Complementary techniques like FT-IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) and ¹H/¹³C NMR (diethylamino CH₂ signals at δ ~2.5–3.5 ppm) validate functional groups .
Advanced Research Questions
Q. What strategies optimize metal coordination complexes using this ligand, and how do electronic effects influence their properties?
The ligand acts as a bidentate or tridentate donor via its amide and tertiary amine groups. Co(II) or Ni(II) complexes (e.g., [M(L)₂X₂], X = Cl⁻, CH₃COO⁻) are synthesized by mixing metal salts with the ligand in a 1:2 molar ratio. Electronic effects from the diethylamino groups enhance electron density at the metal center, stabilizing higher oxidation states. Spectroscopic characterization (UV-Vis: d-d transitions; cyclic voltammetry: redox potentials) and thermal analysis (TGA: decomposition >250°C) reveal stability and semiconducting behavior (activation energy ~0.5–1.0 eV) .
Q. How does this compound perform as a catalyst in oxidation reactions, and what mechanistic insights exist?
Iron complexes of analogous dicarboxamides catalyze olefin oxidation (e.g., styrene → benzaldehyde/benzoic acid) using H₂O₂ or O₂ as oxidants. The diethylamino groups modulate Lewis acidity and steric bulk, affecting selectivity. Mechanistic studies (EPR, DFT) suggest radical pathways or metal-oxo intermediates. For example, cyclohexene oxidation yields cyclohex-2-enone (via allylic C–H activation) and epoxides (via electrophilic attack). Reaction conditions (solvent, temperature, oxidant ratio) must be optimized to suppress overoxidation .
Q. What methodologies assess the biological activity of derivatives of this compound?
Antimicrobial efficacy is tested via disk diffusion (zone of inhibition ≥15 mm indicates potency against S. aureus or E. coli). Antioxidant activity is quantified using DPPH radical scavenging (IC₅₀ values <50 µg/mL are significant). Chelation often enhances bioactivity by improving membrane permeability. Dose-response assays (MIC/MBC) and time-kill kinetics provide pharmacodynamic data. Molecular docking (e.g., with bacterial DNA gyrase) rationalizes structure-activity relationships .
Q. How can computational modeling predict the ligand’s behavior in supramolecular assemblies or MOFs?
Density functional theory (DFT) calculates optimized geometries, HOMO-LUMO gaps (~4–5 eV for charge transfer), and electrostatic potential maps (highlighting nucleophilic/electrophilic sites). Molecular dynamics simulations model self-assembly into MOFs, predicting pore sizes (e.g., 5–10 Å) and stability. For example, pyridinyl analogs form 2D networks via π-π stacking and hydrogen bonding, validated by PXRD and BET surface area analysis .
Contradictions and Limitations
- Synthetic Yield Discrepancies : Microwave synthesis () claims >80% yields vs. ~60% for conventional methods, but scalability remains unverified.
- Biological Activity : While metal complexes show enhanced antimicrobial effects (), toxicity profiles (e.g., IC₅₀ in mammalian cells) are understudied.
- Catalytic Selectivity : Olefin oxidation products vary widely (e.g., epoxides vs. ketones), necessitating precise control of reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
